molecular formula C20H23N9O2S B2903313 1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-67-7

1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2903313
CAS No.: 685860-67-7
M. Wt: 453.53
InChI Key: PVROMKADMRGWJM-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is notable for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a purine core substituted with various functional groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid.

    Introduction of Methyl Groups: Methylation of the purine core at positions 1 and 3 is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where the purine core reacts with pyrrolidine under basic conditions.

    Thioether Formation: The phenyl-tetrazole moiety is attached through a thioether linkage, typically involving the reaction of a thiol derivative of the tetrazole with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Reduced Derivatives: From reduction of nitro groups or other reducible functionalities.

    Substituted Purines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. Its purine core makes it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The thioether and pyrrolidine groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-d

Properties

IUPAC Name

1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O2S/c1-25-16-15(17(30)26(2)20(25)31)28(18(21-16)27-10-6-7-11-27)12-13-32-19-22-23-24-29(19)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROMKADMRGWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CCSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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